molecular formula C22H21N3O5S B11135295 6-(3-methoxyphenyl)-2-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}-3(2H)-pyridazinone

6-(3-methoxyphenyl)-2-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}-3(2H)-pyridazinone

Cat. No.: B11135295
M. Wt: 439.5 g/mol
InChI Key: IRYRTGMHDWGDGI-UHFFFAOYSA-N
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Description

6-(3-methoxyphenyl)-2-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}-3(2H)-pyridazinone is a complex organic compound with a unique structure that includes a pyridazinone core, a methoxyphenyl group, and a methylsulfonyl-indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-methoxyphenyl)-2-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}-3(2H)-pyridazinone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions, where the methoxy group is introduced via methylation of a phenol derivative.

    Attachment of the Methylsulfonyl-Indole Moiety: This step can be accomplished through a series of reactions including sulfonylation, indole formation, and subsequent coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-(3-methoxyphenyl)-2-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups can be replaced with others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound can be used to study its interactions with various biological targets, such as enzymes and receptors. This can provide insights into its potential as a therapeutic agent.

Medicine

In medicinal chemistry, the compound can be investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its unique structure may allow it to interact with specific molecular targets in the body.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure can impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 6-(3-methoxyphenyl)-2-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **6-(3-methoxyphenyl)-2-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}-3(2H)-pyridazinone
  • **6-(3-ethoxyphenyl)-2-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}-3(2H)-pyridazinone
  • **6-(3-methoxyphenyl)-2-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}-3(2H)-pyrimidinone

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure allows it to interact with specific molecular targets in ways that similar compounds may not, leading to distinct biological and chemical properties.

Properties

Molecular Formula

C22H21N3O5S

Molecular Weight

439.5 g/mol

IUPAC Name

6-(3-methoxyphenyl)-2-[2-(1-methylsulfonyl-2,3-dihydroindol-5-yl)-2-oxoethyl]pyridazin-3-one

InChI

InChI=1S/C22H21N3O5S/c1-30-18-5-3-4-15(13-18)19-7-9-22(27)24(23-19)14-21(26)17-6-8-20-16(12-17)10-11-25(20)31(2,28)29/h3-9,12-13H,10-11,14H2,1-2H3

InChI Key

IRYRTGMHDWGDGI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)C3=CC4=C(C=C3)N(CC4)S(=O)(=O)C

Origin of Product

United States

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